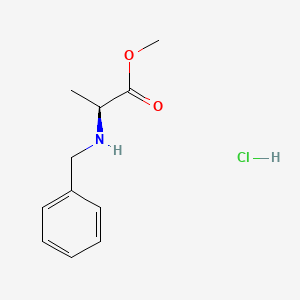
(S)-methyl 2-(benzylamino)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Methyl 2-(benzylamino)propanoate hydrochloride, also known as MBP-HCl, is a synthetic organic compound that has been used for a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, as a reagent in biochemical studies, and as a model compound for drug discovery and development.
Aplicaciones Científicas De Investigación
(S)-methyl 2-(benzylamino)propanoate hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a model compound for drug discovery and development, and as a probe for the study of biochemical processes. (S)-methyl 2-(benzylamino)propanoate hydrochloride has also been used as a substrate for enzymes involved in the metabolism of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of (S)-methyl 2-(benzylamino)propanoate hydrochloride is not fully understood. It is thought to act as a substrate for enzymes involved in the metabolism of drugs and other compounds, and it has been suggested that it may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-methyl 2-(benzylamino)propanoate hydrochloride have not been extensively studied. However, it has been suggested that it may have some effect on the metabolism of drugs and other compounds, and it has been shown to have some effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-methyl 2-(benzylamino)propanoate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and isolate. It is also relatively stable, and it has low toxicity. However, it should be noted that (S)-methyl 2-(benzylamino)propanoate hydrochloride has some limitations for use in laboratory experiments. It has a low solubility in water, and it can be difficult to store and handle.
Direcciones Futuras
There are several potential future directions for the use of (S)-methyl 2-(benzylamino)propanoate hydrochloride in scientific research. It could be used as a substrate for further synthesis of organic compounds, as a model compound for drug discovery and development, and as a probe for the study of biochemical processes. It could also be used in the study of the metabolism of drugs and other compounds, and it could be used as an inhibitor of certain enzymes. Additionally, it could be used in the study of the effects of environmental pollutants on human health.
Métodos De Síntesis
(S)-methyl 2-(benzylamino)propanoate hydrochloride can be synthesized by reacting benzylamine with methyl propionate in the presence of hydrochloric acid. This reaction occurs in two steps, first forming the amide and then the hydrochloride salt. The reaction is typically carried out at room temperature and the reaction time is usually less than an hour. The product can be isolated by simple filtration and is usually a white solid.
Propiedades
IUPAC Name |
methyl (2S)-2-(benzylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670446 |
Source


|
| Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(benzylamino)propanoate hydrochloride | |
CAS RN |
19460-85-6 |
Source


|
| Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)




